4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes an oxane ring and an aldehyde functional group. Its molecular formula is with a molecular weight of 182.26 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its reactive aldehyde group, which can form covalent bonds with nucleophiles, and its oxane structure, which contributes to its chemical stability and reactivity in various environments .
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves:
Industrial methods may utilize continuous flow reactors and advanced purification techniques such as distillation or chromatography to enhance yield and purity.
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications across several fields:
Interaction studies of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde focus on its reactivity with biomolecules. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modifications that could affect biological pathways. Such interactions are crucial for understanding its potential therapeutic roles or toxicological effects .
Several compounds share structural similarities with 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid | C11H18O2 | Contains a carboxylic acid group instead of an aldehyde |
| 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol | C11H20O3 | Features a hydroxymethyl group |
| 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde | C15H24O2 | An oxirane derivative with an aldehyde |
Uniqueness: The uniqueness of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde lies in its specific combination of functional groups (aldehyde and oxane), which provides distinct reactivity compared to its analogs. This allows for diverse applications in synthesis and potential biological interactions that may not be present in similar compounds .